Myristoyl-coenzyme A

Übersicht

Beschreibung

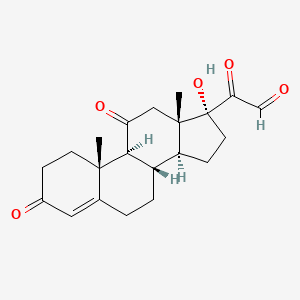

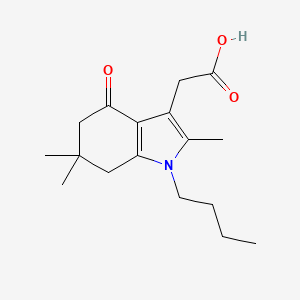

Myristoyl-coenzyme A (Myristoyl-CoA) is a key biochemical molecule involved in various cellular processes. It is primarily known for its role in the myristoylation of proteins, a process critical for membrane attachment and proper function of these proteins.

Synthesis Analysis

- Synthesis of Myristoyl-CoA Analogs : Wagner and Rétey (1991) synthesized two non-hydrolysable analogs of Myristoyl-CoA, which were strong competitive inhibitors of yeast N-myristoyltransferase (Wagner & Rétey, 1991). Tautz and Rétey (2010) developed a new synthesis method for Myristoyl-carba(dethia)-CoA, increasing its yield significantly (Tautz & Rétey, 2010).

Molecular Structure Analysis

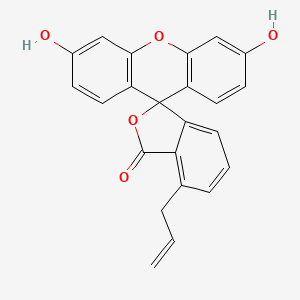

- Structural Characteristics : The structure of Myristoyl-CoA and its analogs involves a myristic acid moiety linked to coenzyme A. The exact configuration and bonding patterns play a critical role in its biological activity and interaction with enzymes such as N-myristoyltransferase.

Chemical Reactions and Properties

- Role in Protein Myristoylation : Myristoyl-CoA is crucial in the covalent attachment of myristic acid to proteins, as discussed by Gordon et al. (1991). This process is essential for the function of diverse signaling proteins (Gordon et al., 1991).

Physical Properties Analysis

- Physical Characteristics : Detailed analysis of the physical properties such as solubility, melting point, and molecular weight of Myristoyl-CoA is not directly provided in the research. However, these properties are likely influenced by its long fatty acid chain and coenzyme A structure.

Chemical Properties Analysis

- Reactivity and Inhibition : Zheng et al. (1994) synthesized analogs of Myristoyl-CoA, finding that specific modifications in the molecule could lead to significant changes in its inhibitory activity against N-myristoyltransferase (Zheng et al., 1994).

Wissenschaftliche Forschungsanwendungen

Inhibition of Myristoyl-CoA: Protein N-Myristoyltransferase

Myristoyl-coenzyme A plays a significant role as an inhibitor of the enzyme N-myristoyltransferase. Research has shown that analogues of this compound, such as myristoyl-carba(dethia)-coenzyme A and S-(3-oxohexadecyl)-coenzyme A, are potent competitive inhibitors of this enzyme in yeast, with strong inhibition capabilities (Wagner & Rétey, 1991).

Potential Cancer Therapy Target

The lipid modification of proteins by N-myristoylation, which involves this compound, has been identified as a possible target for cancer therapy. Proteins modified by N-myristoylation play critical roles in cellular processes, including those involved in carcinogenesis. Disruption of N-myristoylation pathways may provide a novel approach to cancer treatment (Felsted, Glover, & Hartman, 1995).

Development of Fluorescence-Based Assay for NMT Activity

Research has also led to the development of a fluorescence-based assay to study the enzymatic activity of N-myristoyltransferase (NMT), which uses this compound. This advancement aids in the understanding of NMT's role in cancer and provides a tool for evaluating potential inhibitors (Gonçalves et al., 2012).

Enzymatic Mechanism and Function Studies

Research on this compound has led to further understanding of enzymatic mechanisms and functions. For example, studies on the polyhistidine-tagged form of human myristoyl-CoA: protein N-myristoyltransferase produced in E. coli have provided insights into the enzyme's specific activities and inhibitory mechanisms (Mcilhinney, Patel, & McGlone, 1994).

High-Throughput Assay for NMT

The development of a high-throughput assay for NMT using the principle of enzyme-linked immunosorbent assay (ELISA) has also been a significant advancement. This assay utilizes this compound and has applications in enzyme kinetics studies and drug discovery (Takamune et al., 2002).

Synthesis of Myristoyl CoA Analogues and Peptides

The synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase has been explored to develop inhibitors for this enzyme. This research contributes to the understanding of the enzyme's function and potential therapeutic applications (Zheng et al., 1994).

Cloning and Characterization of Human NMT

The cloning and characterization of a second, genetically distinct human N-myristoyltransferase (NMT) and its mouse homologue has provided insights into the genetic complexity and enzymology of N-terminal myristoylation. This research may pave the way for selective control of myristoylation-dependent cellular functions (Giang & Cravatt, 1998).

Role in Immune Response

Studies have highlighted the importance of this compound in the immune response. Myristoylation, involving this compound, is crucial in initiating many immune cell signaling cascades, impacting myelopoiesis, innate immune response, and lymphopoiesis for T cells (Udenwobele et al., 2017).

Wirkmechanismus

Target of Action

Myristoyl-coenzyme A, also known as Tetradecanoyl Coenzyme A, primarily targets the N-myristoyltransferase (NMT) enzyme . NMT is a ubiquitous eukaryotic enzyme that plays a crucial role in the myristoylation process . Myristoylation is a co-translational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins .

Mode of Action

This compound serves as a substrate in protein myristoylation, a process catalyzed by NMT . The myristoylation process involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein . This attachment of a myristoyl group increases specific protein-protein interactions, leading to the subcellular localization of myristoylated proteins with their signaling partners .

Biochemical Pathways

The myristoylation process, facilitated by this compound, affects various cellular signaling pathways. It plays a significant role in regulating cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function . Myristoylation is a prerequisite step in initiating many immune cell signaling cascades .

Pharmacokinetics

It’s known that the myristoylation reaction depends on the availability of the cellular pools of coenzyme a and myristate and their subsequent formation of myristoyl-coa, the substrate of nmt .

Result of Action

The result of the action of this compound is the myristoylation of proteins. This modification has implications in various biological functions, including signal transduction, cellular localization, and oncogenesis . It also plays a crucial role in host defense against microbial and viral infections .

Action Environment

The action of this compound is influenced by the availability of the cellular pools of coenzyme A and myristate . These factors can affect the formation of myristoyl-CoA and, consequently, the myristoylation process .

Biochemische Analyse

Biochemical Properties

Myristoyl-coenzyme A serves as a substrate in protein myristoylation, a process catalyzed by the enzyme N-myristoyltransferase. This enzyme transfers the myristoyl group from this compound to the glycine residue at the amino-terminal of target proteins . This modification is vital for membrane targeting, protein-protein interactions, and signal transduction pathways . This compound interacts with various enzymes, proteins, and biomolecules, including N-myristoyltransferase, which facilitates the attachment of the myristoyl group to proteins .

Cellular Effects

This compound influences various cellular processes by modifying proteins through myristoylation. This modification enhances protein-membrane interactions, stabilizes protein structures, and regulates protein localization within cells . This compound also plays a role in cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of myristoylated proteins . For example, it affects the localization and function of signaling proteins involved in immune responses and oncogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves the transfer of the myristoyl group to the N-terminal glycine residue of target proteins by N-myristoyltransferase . This process occurs through a nucleophilic addition-elimination reaction, where the carbonyl group of this compound is polarized, making it susceptible to nucleophilic attack by the glycine residue . This modification can occur co-translationally or post-translationally, depending on the protein and cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at low temperatures but can degrade over time, affecting its efficacy in biochemical reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, this compound effectively modifies target proteins and influences cellular processes . At high doses, it can exhibit toxic or adverse effects, potentially disrupting cellular functions and causing detrimental effects on animal health . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including fatty acid metabolism and protein modification . It interacts with enzymes such as N-myristoyltransferase and other cofactors involved in lipid metabolism . This compound also affects metabolic flux and metabolite levels by modulating the activity of myristoylated proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . This compound can accumulate in certain tissues, influencing its overall distribution and activity .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications . This compound is typically localized to membranes, where it interacts with myristoylated proteins and influences their activity . This localization is crucial for the proper functioning of myristoylated proteins in various cellular processes .

Eigenschaften

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30?,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAFKXOFBZQTQE-XVDJLSDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953340 | |

| Record name | Myristoyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

977.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetradecanoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3130-72-1 | |

| Record name | S-Tetradecanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristoyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecanoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)

![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)